![molecular formula C19H21ClN2O2 B2853276 1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 931961-60-3](/img/structure/B2853276.png)
1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol, also known as CPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This compound has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is that it has been found to have potential applications in the field of medicine. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol. One direction is to further investigate its anti-tumor properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of 1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves several steps. One method involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This is then reacted with 1,2-diaminobenzene to form the benzimidazole ring. The final step involves the addition of a butanol group to the benzimidazole ring.
Scientific Research Applications
1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been found to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-5-18(23)19-21-16-6-3-4-7-17(16)22(19)12-13-24-15-10-8-14(20)9-11-15/h3-4,6-11,18,23H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUHNDQYUOFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


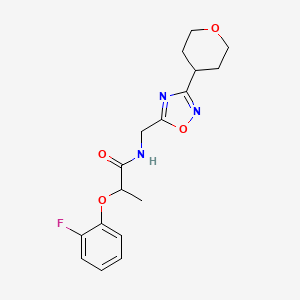

![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
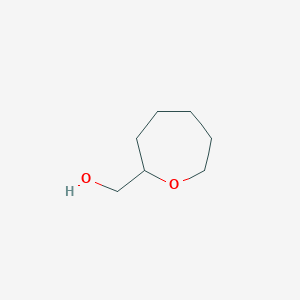
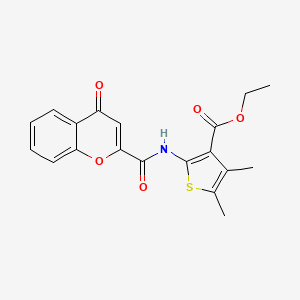
![(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2853210.png)
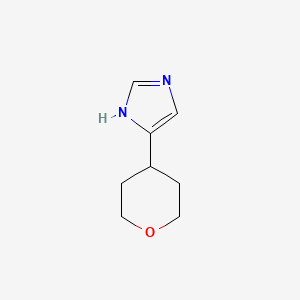
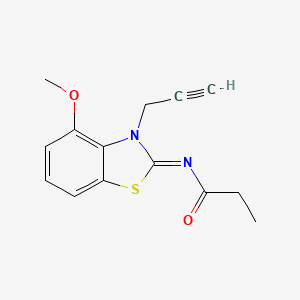
![1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2853213.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)

![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)